

# Spectroscopic Analysis of C<sub>18</sub>H<sub>32</sub>N<sub>2</sub>O<sub>3</sub>S: A Technical Guide

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## Compound of Interest

Compound Name: C<sub>18</sub>H<sub>32</sub>N<sub>2</sub>O<sub>3</sub>S

Cat. No.: B12619155

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Disclaimer: The molecular formula **C<sub>18</sub>H<sub>32</sub>N<sub>2</sub>O<sub>3</sub>S** does not correspond to a single, well-known compound with readily available, published spectroscopic data. Therefore, this guide presents a comprehensive analysis of a plausible, hypothetical molecule that fits this formula: S-ethyl 2-(2-(dodec-11-enamido)acetamido)acetate. The spectroscopic data provided herein are predicted values based on established principles of NMR, IR, and mass spectrometry and are intended to serve as a representative example for researchers encountering a novel substance with this composition.

## Hypothetical Structure

The structure for which the following spectroscopic data has been predicted is:

Name: S-ethyl 2-(2-(dodec-11-enamido)acetamido)acetate

Molecular Formula: **C<sub>18</sub>H<sub>32</sub>N<sub>2</sub>O<sub>3</sub>S**

Structure:

This molecule contains a terminal alkene, two amide functional groups, and a thioester. These features will give rise to characteristic signals in the various spectroscopic analyses.

## Predicted Spectroscopic Data

The predicted spectroscopic data for S-ethyl 2-(2-(dodec-11-enamido)acetamido)acetate are summarized in the tables below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data (Solvent:  $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.0-7.2	br s	2H	-NH- (Amide protons)
5.75-5.85	m	1H	$\text{CH}_2=\text{CH}-$
4.90-5.05	m	2H	$\text{CH}_2=\text{CH}-$
4.05	d	2H	-NH- $\text{CH}_2$ -C=O (Glycyl)
3.95	d	2H	-NH- $\text{CH}_2$ -C=S (Glycyl)
2.85	q	2H	-S- $\text{CH}_2$ - $\text{CH}_3$
2.20	t	2H	- $\text{CH}_2$ -C=O (Amide)
2.05	q	2H	=CH- $\text{CH}_2$ -
1.55-1.65	m	2H	- $\text{CH}_2$ - $\text{CH}_2$ -C=O
1.20-1.40	m	12H	-( $\text{CH}_2$ ) $_6$ -
1.25	t	3H	-S- $\text{CH}_2$ - $\text{CH}_3$

Table 2: Predicted  $^{13}\text{C}$  NMR Data (Solvent:  $\text{CDCl}_3$ , 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~198	C=S (Thioester carbonyl)
~170	C=O (Amide carbonyls)
~139	CH <sub>2</sub> =CH-
~114	CH <sub>2</sub> =CH-
~43	-NH-CH <sub>2</sub> -C=O
~42	-NH-CH <sub>2</sub> -C=S
~36	-CH <sub>2</sub> -C=O (Amide)
~34	=CH-CH <sub>2</sub> -
~29-30	-(CH <sub>2</sub> ) <sub>n</sub> -
~25	-CH <sub>2</sub> -CH <sub>2</sub> -C=O
~23	-S-CH <sub>2</sub> -CH <sub>3</sub>
~15	-S-CH <sub>2</sub> -CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Neat)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-3400	Medium, Broad	N-H stretch (Amide)
3080	Medium	=C-H stretch (Alkenyl)
2850-2960	Strong	C-H stretch (Alkyl)
~1700	Strong	C=O stretch (Thioester)
1640-1680	Strong	C=O stretch (Amide I)
~1640	Medium	C=C stretch (Alkene)
1540-1560	Strong	N-H bend (Amide II)
1465	Medium	C-H bend (CH <sub>2</sub> )
910, 990	Strong	=C-H bend (out-of-plane)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)

m/z	Interpretation
384.21	[M] <sup>+</sup> (Molecular Ion)
Various	Fragmentation pattern corresponding to the loss of the ethylthio group, cleavage of the amide bonds, and fragmentation of the alkyl chain.

## Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.

### NMR Spectroscopy

A sample of approximately 5-10 mg of the compound would be dissolved in about 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal

standard. The solution would be transferred to a 5 mm NMR tube.  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra would be acquired on a 400 MHz spectrometer. For  $^1\text{H}$  NMR, 16-32 scans would be collected with a relaxation delay of 1 second. For  $^{13}\text{C}$  NMR, 1024-2048 scans would be acquired with a relaxation delay of 2 seconds.

## IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat sample would be placed directly on the ATR crystal. The spectrum would be recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$  by co-adding 32 scans at a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean ATR crystal would be taken prior to the sample measurement.

## Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be performed on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI). The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion. The mass spectrum would be acquired in positive ion mode over a mass range of  $m/z$  50-1000.

## Visualization of Experimental Workflow

The logical flow for the spectroscopic analysis of a novel compound is depicted below.

Caption: Workflow for chemical structure elucidation.

This guide provides a foundational spectroscopic dataset and the associated experimental protocols for a representative molecule with the formula **C<sub>18</sub>H<sub>32</sub>N<sub>2</sub>O<sub>3</sub>S**. Researchers and scientists in drug development can use this as a reference for the analysis and characterization of novel compounds.

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